Pyrenocine A is a secondary metabolite primarily recognized for its antibiotic and phytotoxic properties. It is classified as a α-pyrone derivative and is produced by various fungal species, including Pyrenochaeta terrestris, Curvularia inaequalis, and Penicillium paxilli. [, , , ] While initially identified as a phytotoxin, research has expanded to investigate its potential in other areas, such as anticancer and antiviral applications. [, ]
Synthesis Analysis
Several methods have been explored for the synthesis of Pyrenocine A and its analogs. One approach involves a multi-step process utilizing readily available starting materials and palladium-catalyzed reactions. [, ] Another study reported the synthesis of Pyrenocine A and its derivatives using a convergent strategy involving the coupling of a pyrone moiety with a suitable side chain. []
Molecular Structure Analysis
Pyrenocine A possesses a bicyclic structure composed of a γ-lactone ring fused to a cyclohexene ring. [] The molecule contains two methyl groups and a hydroxyl group attached to the cyclohexene ring. [] Detailed structural information, including bond lengths and angles, can be obtained from X-ray crystallography studies. []
Mechanism of Action
The exact mechanism of action of Pyrenocine A is not fully understood and may vary depending on the target organism or cell type. Studies have shown that it can inhibit the elongation of onion seedlings and the germination of fungal spores. [] In mammalian cells, Pyrenocine A has been reported to suppress the LPS-induced activation of macrophages by inhibiting nitrite production and the synthesis of inflammatory cytokines. [, ] Furthermore, research suggests its potential involvement in disrupting cell cycle progression and inducing apoptosis in cancer cells. [, ] Another study highlighted Pyrenocine B, a derivative of Pyrenocine A, targeting EpsinR, a protein involved in endosomal trafficking, affecting antigen presentation. []
Physical and Chemical Properties Analysis
Pyrenocine A is typically obtained as colorless needles. [] It is soluble in organic solvents such as chloroform and methanol but has limited solubility in water. [] Specific data regarding its melting point, boiling point, and other physical and chemical properties are limited in the provided literature.
Applications
Antifungal Activity: Pyrenocine A demonstrates inhibitory effects on the germination and growth of various fungal species. [, , , ] Its efficacy against plant pathogenic fungi has sparked interest in its potential application as a natural antifungal agent for crop protection.
Anticancer Activity: Recent studies have reported the cytotoxic activity of Pyrenocine A against various cancer cell lines. [, , ] Its ability to induce apoptosis and potentially disrupt cell cycle progression highlights its potential as a lead compound for anticancer drug development.
Anti-inflammatory Activity: Research indicates that Pyrenocine A exhibits anti-inflammatory properties by suppressing the activation of macrophages and the production of inflammatory mediators. [, ] This finding suggests its potential therapeutic application in treating inflammatory conditions.
Related Compounds
Pyrenocine B
Compound Description: Pyrenocine B is a phytotoxic metabolite produced by various fungal species, including Pyrenochaeta terrestris and Curvularia inaequalis [, ]. It is known to cause leaf necrosis and inhibit plant growth []. Additionally, Pyrenocine B has been shown to inhibit the presentation of endogenous MHC class II-restricted antigens in dendritic cells by targeting EpsinR, a protein involved in endosomal trafficking [].
Relevance: Pyrenocine B is structurally similar to Pyrenocine A, differing only in the oxidation state of the side chain at the C-2 position. Both compounds are often co-produced by the same fungal species and exhibit phytotoxic activity, albeit Pyrenocine B typically shows weaker effects [, , ].
Pyrenocine C
Relevance: Pyrenocine C is structurally similar to Pyrenocine A and B, sharing the core α-pyrone structure with a methyl substituent at C-6. All three compounds are produced by Pyrenochaeta terrestris, suggesting a potential biosynthetic link [, ].
Pyrenocine D
Compound Description: Pyrenocine D is a cytotoxic compound isolated from the marine-derived fungus Penicillium waksmanii Zaleski OUPS-N133 [].
Relevance: Pyrenocine D shares the core α-pyrone structure with Pyrenocine A but possesses a distinctive sidechain at the C-2 position, showcasing the structural diversity within the pyrenocine family [].
Pyrenocine E
Compound Description: Pyrenocine E, also isolated from Penicillium waksmanii Zaleski OUPS-N133, exhibits cytotoxic activity [, ]. It demonstrates antifungal and algicidal activities as well [].
Relevance: Pyrenocine E is structurally related to Pyrenocine A, possessing the same α-pyrone core but with a different side chain at C-2. This difference highlights the structural variability within this compound class and its potential influence on biological activity [, , ].
Pyrenocine F
Compound Description: Pyrenocine F is a compound isolated from an unidentified endophytic fungus. It shows significant antifungal and algicidal activities [].
Pyrenocine G
Compound Description: Pyrenocine G, isolated from an unidentified endophytic fungus, exhibits notable antifungal and algicidal properties [].
Relevance: Structurally, Pyrenocine G belongs to the pyrenocine family, sharing the core α-pyrone structure with Pyrenocine A. The key difference lies in the C-2 side chain, contributing to the structural diversity and potentially influencing the biological activities observed across the pyrenocine family [].
Pyrenocine H
Compound Description: Pyrenocine H, found in an unidentified endophytic fungus, demonstrates antifungal and algicidal activities [].
Relevance: Pyrenocine H is a member of the pyrenocine family, sharing the basic α-pyrone structure with Pyrenocine A. Variations in the side chain at the C-2 position contribute to the structural diversity and potentially impact the biological activities within this class of compounds [].
Pyrenocine I
Compound Description: Pyrenocine I is a novel pyrenocine analog produced by the fungus Paecilomyces sp. FKI-3573 [, ].
Relevance: Pyrenocine I shares the core α-pyrone structure with Pyrenocine A but possesses distinct substituents. Its discovery highlights the potential for identifying new pyrenocine analogs with potentially diverse biological activities [, ].
Pyrenocine J
Compound Description: Pyrenocine J is a novel metabolite isolated from the soil fungus Curvularia affinis strain HS-FG-196. This compound displays cytotoxic activity against the human hepatic cancer cell line HepG2 [].
Relevance: As a member of the pyrenocine family, Pyrenocine J shares the fundamental α-pyrone structure with Pyrenocine A, indicating a structural relationship between them. The distinct structural features of Pyrenocine J are responsible for its cytotoxic properties [].
(±)-Pyrenocine S
Compound Description: (±)-Pyrenocine S is a novel pyrone derivative discovered in the mangrove endophytic fungus Aspergillus sydowii #2B. It exhibits cytotoxic activity against prostate cancer VCaP cells and shows weak inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-induced RAW 246.7 cells [].
Relevance: (±)-Pyrenocine S is structurally related to Pyrenocine A, both belonging to the pyrone family of compounds. This structural similarity suggests a potential for shared biosynthetic pathways and comparable biological activities [].
Pyrenochaetic acid A
Compound Description: Pyrenochaetic acid A is a phytotoxic metabolite produced by Pyrenochaeta terrestris alongside pyrenocines [, , , ]. It is structurally related to the pyrenocines, but with a carboxylic acid group at C-5 instead of a methyl group [, , ].
Relevance: Pyrenochaetic acid A and Pyrenocine A are often found together and are believed to share a common biosynthetic pathway [, , , ]. This co-occurrence suggests that they might work in concert to contribute to the plant disease symptoms caused by Pyrenochaeta terrestris.
Phomopsinone A
Compound Description: Phomopsinone A is a novel α-pyrone derivative isolated from the endophytic fungus Phomopsis sp [, ]. It exhibits strong antifungal activity [, ].
Relevance: Phomopsinone A shares a structural resemblance to Pyrenocine A, both featuring an α-pyrone core. This structural similarity suggests a potential for similar biosynthetic origins and biological activities, particularly in terms of their antifungal properties [, ].
Citreoviridin
Compound Description: Citreoviridin is a mycotoxin produced by Penicillium citreonigrum and is known to induce apoptosis in cancer cells [].
Relevance: While not structurally similar to Pyrenocine A, citreoviridin is relevant because it is produced by a related fungal species, Penicillium citreonigrum []. This finding suggests that these fungi might share biosynthetic pathways for producing structurally diverse but biologically active compounds.
Terrein
Compound Description: Terrein is a fungal metabolite known to induce apoptosis and G0-G1 phase cell cycle arrest in cancer cells [].
Relevance: Although structurally dissimilar to Pyrenocine A, terrein is relevant because it is found alongside pyrenocine A in the same fungal species (Penicillium citreonigrum) []. This co-occurrence hints at the possibility of shared biosynthetic pathways or potential synergistic effects between these compounds.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
S3QEL-2 is a cell-permeable, selective suppressor of electron leak from mitochondrial respiratory complex III, inhibiting site IIIQo superoxide production (IC50 = 1.7 µM) without altering normal bioenergetics function. It reduces production of H2O2 during oxidation of glutamate plus malate to 25% of the control level. S3QEL-2 also protects against ROS-induced cell stress in pancreatic β-cells and decreases HIF-1α induction in response to hypoxia. S3QEL-2 is a modulator of the retrograde signaling. It acts by strongly mitigating the oxidative stress-induced apoptosis that limits the yield of functional ß-cells from intact islets.
S-40503 is an investigational selective androgen receptor modulator (SARM) developed for the treatment of osteoporosis by the Japanese company Kaken Pharmaceuticals.
S-4048 is a very potent inhibitor of glucose-6-phosphate translocase (G6P T1). S-4048 acts as a gatekeeper to transport glucose 6-phosphate into the endoplasmic reticulum and therefore plays an important role in the regulation of blood glucose levels.
S49076 is a novel, potent inhibitor of MET, AXL/MER, and FGFR1/2/3. S49076 potently blocked cellular phosphorylation of MET, AXL, and FGFRs and inhibited downstream signaling in vitro and in vivo. In cell models, S49076 inhibited the proliferation of MET- and FGFR2-dependent gastric cancer cells, blocked MET-driven migration of lung carcinoma cells, and inhibited colony formation of hepatocarcinoma cells expressing FGFR1/2 and AXL. In tumor xenograft models, a good pharmacokinetic/pharmacodynamic relationship for MET and FGFR2 inhibition following oral administration of S49076 was established and correlated well with impact on tumor growth. MET, AXL, and the FGFRs have all been implicated in resistance to VEGF/VEGFR inhibitors such as bevacizumab. A phase I study with S-49076 is currently underway in patients with advanced solid tumors.
S 5682 is a purified flavonoid fraction composed of 90% diosmin 7-rhamnoglucoside and 10% hesperidin 7-rhamnoglucosid. Chemical name matches: detralex methotrexate. S 5682 has anti-oedematous effect anti-inflammatory properties.
Bcl-2 Inhibitor BCL201 is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), with potential pro-apoptotic and antineoplastic activities. Upon administration, Bcl-2 inhibitor BCL201 binds to and inhibits the activity of Bcl-2. This restores apoptotic processes in tumor cells. Bcl-2 protein is overexpressed in many cancers and plays an important role in the negative regulation of apoptosis; its expression is associated with increased drug resistance and tumor cell survival.
S-5751 is an antagonist of the prostaglandin D2 (PGD2) receptor DP1 (Ki = 1.6 nM) that shows at least 20-fold selectivity over receptors for thromboxane and prostacyclin, as well as the PGE2 receptor EP2.1,2 Orally administered S-5751 blocks PGD2-induced plasma exudation in the conjunctiva (ED50 = 0.099 mg/kg) and suppresses antigen-induced allergic responses in guinea pigs. S-5751 has been used to distinguish signaling of PGD2 through its two receptors, DP1 and DP2 (also known as CRTH2). S-5751 is a prostanoid DP (DP1) antagonist potentially for the treatment of bronchial asthma.